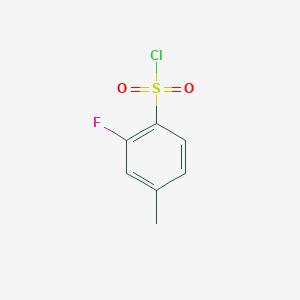

2-Fluoro-4-methylbenzenesulfonyl chloride

CAS No.: 518070-29-6

Cat. No.: VC2334923

Molecular Formula: C7H6ClFO2S

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 518070-29-6 |

|---|---|

| Molecular Formula | C7H6ClFO2S |

| Molecular Weight | 208.64 g/mol |

| IUPAC Name | 2-fluoro-4-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 |

| Standard InChI Key | SDBFDPOFXLVGQF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)F |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-4-methylbenzenesulfonyl chloride is precisely identified through multiple chemical identifiers that enable accurate referencing in scientific literature and chemical databases.

Basic Identifiers

The compound's fundamental chemical identity is established through the following parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride |

| CAS Registry Number | 518070-29-6 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.638 g/mol |

The molecular structure features a benzene ring with three key functional groups: a sulfonyl chloride (-SO₂Cl) group, a fluorine atom, and a methyl group, arranged in a specific orientation that defines the compound's chemical behavior .

Structural Representation and Chemical Identifiers

Advanced chemical identifiers provide standardized representations that enable precise identification in chemical databases and computational systems:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11 |

| InChI Key | SDBFDPOFXLVGQF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)F |

The compound's structure is characterized by the sulfonyl chloride group directly attached to the benzene ring, with the fluorine atom at the ortho position creating specific electronic effects that influence the compound's reactivity profile .

Physical Properties

The physical properties of 2-Fluoro-4-methylbenzenesulfonyl chloride are essential for understanding its behavior in various experimental conditions and for designing efficient synthetic processes.

Fundamental Physical Characteristics

The compound exhibits distinct physical properties that determine its handling, storage, and processing requirements:

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | 1.423 g/cm³ |

| Boiling Point | 257.3°C at 760 mmHg |

| Melting Point | Not available in the provided data |

| Flash Point | 109.4°C |

| Index of Refraction | 1.528 |

These physical properties indicate that 2-Fluoro-4-methylbenzenesulfonyl chloride is a relatively stable compound with a high boiling point, which is typical for sulfonyl chlorides of similar molecular weight .

| Property | Description |

|---|---|

| Solubility | Limited solubility in water; soluble in organic solvents such as dichloromethane, chloroform, and acetone |

| Recommended Storage | 2-8°C, in tightly closed containers protected from moisture |

| Stability | Moisture-sensitive due to the reactive sulfonyl chloride group |

The compound should be stored in dry conditions to prevent hydrolysis of the sulfonyl chloride functionality, which can react with moisture to form the corresponding sulfonic acid .

Chemical Properties and Reactivity

The chemical behavior of 2-Fluoro-4-methylbenzenesulfonyl chloride is largely governed by the reactivity of the sulfonyl chloride group, modified by the electronic effects of the fluoro and methyl substituents.

Characteristic Reactions

The compound participates in various chemical transformations that showcase its versatility as a synthetic intermediate:

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

Reaction with amines to form sulfonamides

-

Reaction with alcohols to form sulfonate esters

-

Reaction with thiols to form thiosulfonates

These transformations typically occur under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Reduction Reactions

The compound can be reduced using appropriate reducing agents:

-

Reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form corresponding sulfur derivatives

Oxidation Reactions

Under oxidative conditions, the compound can undergo transformations to form:

-

Sulfonic acids when subjected to controlled hydrolysis

-

Other oxidized derivatives depending on the specific oxidizing agents employed

Reactivity Influences

The reactivity of 2-Fluoro-4-methylbenzenesulfonyl chloride is significantly influenced by its substituents:

-

The fluorine atom at the ortho position increases the electrophilicity of the sulfonyl group through its electron-withdrawing effect

-

The methyl group at the para position provides a slight electron-donating effect that can modulate the reactivity

-

The steric influence of both substituents affects the approach of nucleophiles to the reaction center

This unique combination of electronic and steric effects makes the compound particularly useful in specific synthetic applications where controlled reactivity is required .

Synthesis Methods

Several approaches have been developed for the synthesis of 2-Fluoro-4-methylbenzenesulfonyl chloride, with chlorosulfonation of appropriately substituted aromatic compounds being the predominant method.

Chlorosulfonation of 3-Fluorotoluene

The most common synthesis route involves the direct chlorosulfonation of 3-fluorotoluene:

Reaction Scheme

3-Fluorotoluene reacts with chlorosulfonic acid to produce a mixture of isomers, including 2-fluoro-4-methylbenzenesulfonyl chloride and 4-fluoro-2-methylbenzenesulfonyl chloride .

Reaction Conditions

The optimal conditions for this synthesis have been documented as follows:

| Parameter | Recommended Value |

|---|---|

| Molar Ratio | 2.5-4 equivalents of chlorosulfonic acid per mole of 3-fluorotoluene |

| Temperature | 0-25°C (preferably maintained between -5 to 40°C) |

| Solvent | Solvent-free conditions are preferred |

| Reaction Time | Varies based on scale and conditions |

The reaction is typically carried out carefully due to the exothermic nature of the chlorosulfonation process and the corrosive properties of chlorosulfonic acid .

Work-up and Purification

The work-up procedure often involves:

-

Careful addition of the reaction mixture to cold water (3-30 kg of water per kg of 3-fluorotoluene)

-

Phase separation to isolate the organic layer containing the product

-

Further purification steps may include crystallization or chromatographic techniques to separate the isomers

The separation of isomers can be challenging and may require specific techniques such as selective crystallization or advanced chromatographic methods .

Applications in Organic Synthesis and Research

2-Fluoro-4-methylbenzenesulfonyl chloride serves as a versatile building block in various chemical syntheses with applications across multiple disciplines.

Pharmaceutical Applications

The compound has found significant utility in pharmaceutical research:

-

As an intermediate in the synthesis of sulfonamide-based drugs

-

In the development of enzyme inhibitors where the fluorine atom provides metabolic stability

-

For the preparation of specialized pharmaceutical agents that require specific electronic and steric properties

The presence of both fluorine and methyl substituents on the aromatic ring provides unique properties to the resulting pharmaceutical compounds, including altered lipophilicity and metabolic stability .

Agrochemical Applications

In the field of agrochemicals, the compound serves multiple purposes:

-

As a starting material for herbicides and pesticides

-

In the development of plant growth regulators

-

For creating compounds with improved resistance to environmental degradation

The fluorine substituent often contributes to increasing the compound's resistance to metabolic breakdown, enhancing the persistence of the final agrochemical products in field conditions .

Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, the compound is utilized in:

-

The preparation of specialty surfactants

-

The synthesis of advanced materials with specific electronic properties

-

The development of analytical reagents for specialized applications

These diverse applications highlight the versatility of 2-Fluoro-4-methylbenzenesulfonyl chloride as a chemical intermediate with broad utility across multiple industries .

Comparison with Similar Compounds

Understanding the relative properties and reactivity of 2-Fluoro-4-methylbenzenesulfonyl chloride in comparison to structurally related compounds provides valuable insights into its unique characteristics and applications.

Structural Analogues

Several compounds share structural similarities with 2-Fluoro-4-methylbenzenesulfonyl chloride but differ in specific substituent patterns:

| Compound | Key Differences | Effect on Reactivity |

|---|---|---|

| 4-Fluoro-2-methylbenzenesulfonyl chloride | Fluorine and methyl positions are reversed | Different electronic distribution and steric effects |

| 2-Fluorobenzenesulfonyl chloride | Lacks the methyl group | Increased reactivity due to reduced steric hindrance |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | Lacks the fluorine atom | Less electronically activated; different selectivity profile |

The position of the substituents significantly influences the compound's electronic properties, affecting both its reactivity and selectivity in various chemical transformations .

Reactivity Comparison

The reactivity differences between these structurally related compounds have practical implications in synthetic planning:

-

2-Fluoro-4-methylbenzenesulfonyl chloride typically shows intermediate reactivity between the highly activated 2-fluorobenzenesulfonyl chloride and the less activated 4-methylbenzenesulfonyl chloride

-

The ortho-fluorine atom enhances the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles compared to tosyl chloride

-

The methyl group provides some steric hindrance and slight electronic modulation that can influence reaction outcomes in complex systems

These comparative reactivity patterns allow synthetic chemists to choose the most appropriate sulfonyl chloride reagent based on the specific requirements of their target synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume